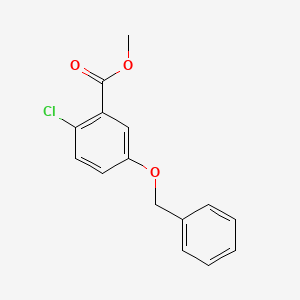

Methyl 5-(benzyloxy)-2-chlorobenzoate

Description

Properties

Molecular Formula |

C15H13ClO3 |

|---|---|

Molecular Weight |

276.71 g/mol |

IUPAC Name |

methyl 2-chloro-5-phenylmethoxybenzoate |

InChI |

InChI=1S/C15H13ClO3/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

InChI Key |

XSGPINKATKEQCU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Esterification of 5-Hydroxy-2-chlorobenzoic Acid

The initial step is the conversion of 5-hydroxy-2-chlorobenzoic acid to its methyl ester. This is commonly achieved via acid-catalyzed esterification using methanol and a catalytic amount of sulfuric acid under reflux conditions.

- Dissolve 5-hydroxy-2-chlorobenzoic acid (1 equivalent) in methanol.

- Add catalytic sulfuric acid (approximately 3 mL per 60 mL methanol).

- Reflux the mixture overnight.

- Concentrate under reduced pressure.

- Extract with ethyl acetate, wash with saturated sodium bicarbonate and brine.

- Dry over anhydrous sodium sulfate and concentrate to yield methyl 5-hydroxy-2-chlorobenzoate.

This method yields the methyl ester in good to excellent yields (typically 80-90%) as reported in analogous systems.

Benzylation of the Hydroxy Group

The hydroxy group at position 5 is protected via benzylation to form the benzyloxy substituent. This is crucial to prevent side reactions during subsequent chlorination.

Typical Benzylation Procedure:

- Dissolve methyl 5-hydroxy-2-chlorobenzoate in acetone.

- Add potassium carbonate (2.25 equivalents) as a base.

- Add benzyl bromide (2.25 equivalents).

- Reflux the mixture for approximately 10 hours.

- Filter off solids, wash with acetone, and concentrate under reduced pressure.

- Purify the product by precipitation from petrol ether after ultrasonic treatment.

This procedure affords this compound with yields ranging from 50% to 80%, depending on reaction conditions and purity of reagents.

Selective Chlorination at the 2-Position

Selective chlorination to introduce the chlorine atom at the 2-position (ortho to the ester group) can be achieved using electrophilic chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide (NCS) in the presence of catalysts or acids.

- Dissolve methyl 5-(benzyloxy)benzoate in an appropriate solvent (e.g., dichloromethane or acetic acid).

- Add chlorinating agent (e.g., sulfuryl chloride) slowly at low temperature.

- Use an acid catalyst if necessary to enhance selectivity.

- Monitor reaction progress by TLC or HPLC.

- Work up by quenching with water and extraction.

The chlorination step is sensitive and requires careful control to avoid poly-chlorination or degradation of the ester functionality.

Comparative Data Table of Preparation Steps

Research Findings and Notes

- The esterification step is well-established and efficient, providing a clean methyl ester intermediate suitable for further functionalization.

- Benzylation using benzyl bromide and potassium carbonate in acetone is a robust method for hydroxy protection, yielding stable benzyloxy derivatives essential for selective chlorination.

- Chlorination is the most delicate step, requiring precise conditions to ensure regioselectivity and prevent over-chlorination. Acid catalysis and solvent choice critically influence the outcome.

- The overall synthetic route is modular, allowing for scale-up and adaptation to related substituted benzoates.

- Spectroscopic characterization (1H NMR, 13C NMR) and chromatographic purity assessments are standard to confirm structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzyloxy)-2-chlorobenzoate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(benzyloxy)-2-chlorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-(benzyloxy)-2-chlorobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

A systematic comparison with structurally related compounds highlights key differences in electronic effects, steric hindrance, and applications.

2.1. Substituent Effects and Reactivity

2.2. Solubility and Physicochemical Properties

- Hydroxy vs. Methoxy Groups : Methyl 5-chloro-2-hydroxybenzoate exhibits higher water solubility due to hydrogen bonding (pKa ~3.5 for –OH) compared to the lipophilic benzyloxy group in the target compound .

- Benzyloxy vs. Chlorophenyl Methoxy : The 2-chlorophenyl methoxy group in Methyl 5-chloro-2-[(2-chlorophenyl)methoxy]benzoate increases steric bulk and lipophilicity (logP ~3.8 vs. ~2.9 for the target compound), impacting membrane permeability in drug design .

- Amino Substitution: Methyl 2-amino-5-chlorobenzoate’s –NH₂ group enhances solubility in polar aprotic solvents (e.g., DMF) but reduces stability under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.